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Compound of Interest

Compound Name: 1-Pentanol, DMTBS

Cat. No.: B15162365 Get Quote

A Comprehensive Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 1-pentanol

dimethyl-tert-butylsilyl (DMTBS) ether, a common protected form of the primary alcohol 1-

pentanol. This information is critical for scientists engaged in organic synthesis, particularly in

the fields of pharmaceutical development and materials science, where the protection of

hydroxyl groups is a frequent necessity. This document outlines the expected nuclear magnetic

resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with a detailed

experimental protocol for the synthesis and characterization of this compound.

Spectroscopic Data Summary
The following tables summarize the key spectroscopic data for 1-pentanol DMTBS ether, also

known as tert-butyl(dimethyl)(pentyloxy)silane. It is important to note that while a definitive,

experimentally verified ¹H and ¹³C NMR dataset for this specific molecule is not readily

available in public spectral databases, the provided data is based on established chemical shift

principles and data from closely related structures.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
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Chemical Shift
(ppm)

Multiplicity Integration Assignment

~3.60 Triplet (t) 2H -O-CH₂-CH₂-

~1.52 Multiplet (m) 2H -O-CH₂-CH₂-

~1.33 Multiplet (m) 4H -CH₂-CH₂-CH₂-CH₃

0.90 Triplet (t) 3H -CH₂-CH₃

0.89 Singlet (s) 9H -Si-C(CH₃)₃

0.04 Singlet (s) 6H -Si-(CH₃)₂

Predicted data is based on typical chemical shifts for TBDMS-protected primary alcohols.

Table 2: ¹³C NMR Spectroscopic Data (Reference from
SpectraBase)
A ¹³C NMR spectrum for 1-pentanol, TBDMS derivative is available on the SpectraBase

platform, which can be accessed for detailed spectral analysis.[1] The expected chemical shifts

are outlined below based on general values for similar structures.

Chemical Shift (ppm) Assignment

~63 -O-CH₂-

~33 -O-CH₂-CH₂-

~28 -CH₂-CH₂-CH₂-

~22 -CH₂-CH₂-CH₃

~14 -CH₃

~26 -Si-C(CH₃)₃

~18 -Si-C(CH₃)₃

~-5 -Si-(CH₃)₂
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Table 3: Infrared (IR) Spectroscopy Data
While a specific experimental IR spectrum for 1-pentanol DMTBS ether is not available, the

expected characteristic absorption bands are well-established for this class of compounds. The

most notable change from the starting material, 1-pentanol, is the disappearance of the broad

O-H stretching band.

Wavenumber (cm⁻¹) Intensity Assignment

2960-2850 Strong C-H stretch (alkyl)

1255-1245 Strong Si-CH₃ symmetric deformation

1100-1000 Strong Si-O-C stretch

840-830 Strong Si-C stretch

Table 4: Mass Spectrometry (MS) Data
The mass spectrum of 1-pentanol, TBDMS derivative is available from the NIST WebBook.[2]

The fragmentation pattern is characteristic of tert-butyldimethylsilyl ethers.

m/z Relative Intensity Assignment

202.4 Low [M]⁺ (Molecular Ion)

145 High
[M - C₄H₉]⁺ (Loss of tert-butyl

group)

117 Moderate [M - C₅H₁₁O]⁺

75 High [(CH₃)₂SiOH]⁺

57 Moderate [C₄H₉]⁺ (tert-butyl cation)

Experimental Protocols
The following section details the synthetic procedure for the preparation of 1-pentanol DMTBS

ether and the general methods for acquiring the spectroscopic data.
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Synthesis of 1-Pentanol DMTBS Ether
This procedure is a standard method for the protection of primary alcohols using tert-

butyldimethylsilyl chloride.

Materials:

1-Pentanol

tert-Butyldimethylsilyl chloride (TBDMSCl)

Imidazole

Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

Saturated aqueous sodium bicarbonate solution

Brine (saturated aqueous sodium chloride solution)

Anhydrous magnesium sulfate or sodium sulfate

Standard laboratory glassware and magnetic stirrer

Procedure:

To a solution of 1-pentanol (1.0 equivalent) and imidazole (2.5 equivalents) in anhydrous

DCM or DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add a solution of

TBDMSCl (1.2 equivalents) in the same solvent dropwise.

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate

solution.

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM or

diethyl ether.
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Combine the organic layers and wash with brine.

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and

concentrate under reduced pressure.

Purify the crude product by flash column chromatography on silica gel using a suitable eluent

system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 1-pentanol DMTBS

ether.

Spectroscopic Characterization
NMR Spectroscopy: ¹H and ¹³C NMR spectra are typically recorded on a 300 or 400 MHz

spectrometer using deuterated chloroform (CDCl₃) as the solvent and tetramethylsilane

(TMS) as an internal standard.

IR Spectroscopy: The IR spectrum can be obtained using a Fourier-transform infrared (FTIR)

spectrometer. The sample can be analyzed as a neat film on a salt plate (NaCl or KBr).

Mass Spectrometry: The mass spectrum is typically acquired using a gas chromatograph

coupled to a mass spectrometer (GC-MS) with electron ionization (EI).

Logical Workflow for Spectroscopic Analysis
The following diagram illustrates the logical workflow for the synthesis and spectroscopic

characterization of 1-pentanol DMTBS ether.
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Workflow for Synthesis and Characterization of 1-Pentanol DMTBS Ether
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Caption: A flowchart illustrating the synthesis and subsequent spectroscopic analysis workflow

for 1-pentanol DMTBS ether.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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